N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety and a methylphenylsulfonamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and fluorinated aromatic compounds.
Attachment of the Methylphenylsulfonamido Group: This step may involve sulfonation reactions followed by amide bond formation.
Final Coupling to Benzamide: The final step would involve coupling the intermediate products to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzene: Lacks the amide group.
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom can also influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZBVVLXSYJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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